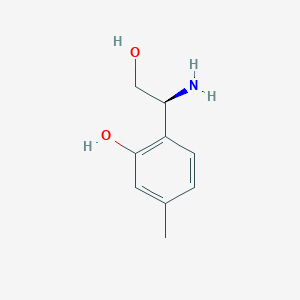![molecular formula C13H19ClN2O2 B15319000 benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride](/img/structure/B15319000.png)
benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BenzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride is a synthetic organic compound with the molecular formula C13H19ClN2O2The compound features a cyclobutyl ring, which is relatively rare in organic compounds, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the amino group: The amino group is introduced via an amination reaction, often using reagents like ammonia or amines.
Carbamate formation: The carbamate group is formed by reacting the amine with a chloroformate or similar reagent.
Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or benzyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, often with the removal of oxygen-containing groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
科学的研究の応用
BenzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of benzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
BenzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamate: Similar structure but without the hydrochloride group.
Cyclobutylcarbamate derivatives: Compounds with similar cyclobutyl and carbamate groups but different substituents.
Uniqueness: BenzylN-[(1r,3s)-3-amino-1-methylcyclobutyl]carbamatehydrochloride is unique due to its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity .
特性
分子式 |
C13H19ClN2O2 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC名 |
benzyl N-(3-amino-1-methylcyclobutyl)carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-13(7-11(14)8-13)15-12(16)17-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3,(H,15,16);1H |
InChIキー |
BHVPBFWFLJELIV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)N)NC(=O)OCC2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


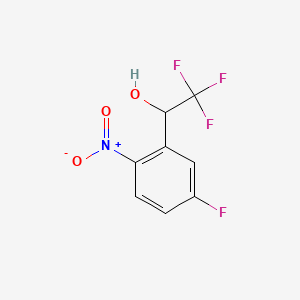

![5-[({Imidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B15318935.png)
![2-[3-Chloro-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B15318938.png)
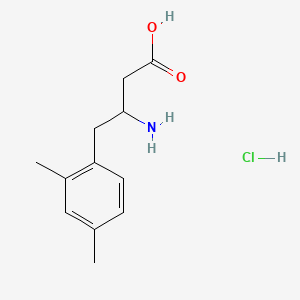
![7-bromo-4-chloro-2-(chloromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15318954.png)
![2-(1H-Benzo[D]imidazol-6-YL)propan-2-OL](/img/structure/B15318956.png)
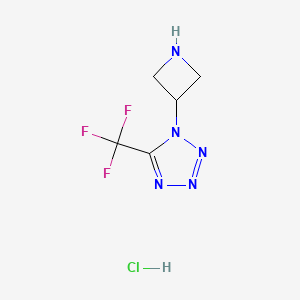
![2-Fluoro-6-[(methylamino)methyl]phenol](/img/structure/B15318959.png)
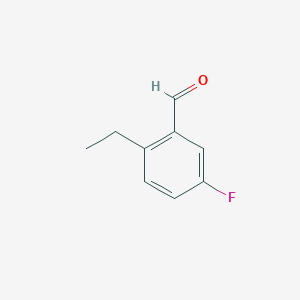
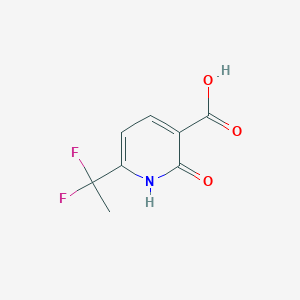
![1-[1-(2,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15318983.png)
![Ethyl[1-(pyridin-3-yl)ethyl]aminedihydrochloride](/img/structure/B15318984.png)
